

L-Biotin-NH-5MP-Br CAS number and molecular weight

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Compound of Interest

Compound Name: *L-Biotin-NH-5MP-Br*

Cat. No.: *B12402073*

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In-Depth Technical Guide: L-Biotin-NH-5MP-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Biotin-NH-5MP-Br**, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). It is a valuable reagent for the cysteine-specific modification of proteins, enabling both mono- and dual-functionalization. This document details its chemical properties, experimental protocols for its use in bioconjugation, and the underlying reaction mechanisms.

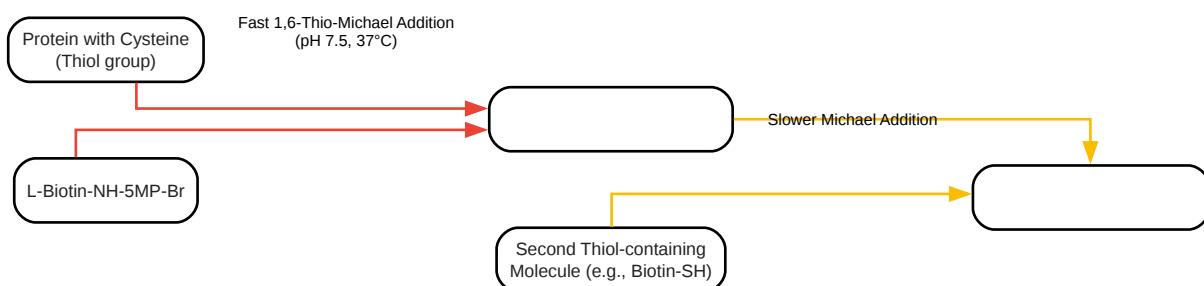
Core Compound Data

L-Biotin-NH-5MP-Br is a specialized chemical tool for bioconjugation, a process of chemically linking two or more molecules where at least one is a biomolecule. The key quantitative data for this compound are summarized below.

Property	Value	Source
CAS Number	2468100-38-9	[1]
Molecular Weight	415.31 g/mol	
Molecular Formula	C ₁₅ H ₁₉ BrN ₄ O ₃ S	

Reaction Mechanism and Signaling Pathway

The utility of **L-Biotin-NH-5MP-Br** lies in its specific reactivity towards cysteine residues in proteins. The reaction proceeds via a tandem Michael addition mechanism. The initial, rapid 1,6-thio-Michael addition of a cysteine thiol to the exocyclic methylene group of the 3Br-5MP core is followed by the elimination of the bromine atom and subsequent hydrolysis. This forms a stable mono-functionalized conjugate. A key feature of this reagent is that the resulting product can then undergo a second, slower Michael addition with another thiol-containing molecule, enabling dual functionalization of a single cysteine residue.^{[2][3][4]}



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Caption: Reaction mechanism of **L-Biotin-NH-5MP-Br** with cysteine residues.

Experimental Protocols

The following protocols are based on methodologies described in "Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones" by Zhang et al., Nature Communications, 2020.^[2]

Protein Mono-functionalization

This protocol describes the labeling of a protein with a single **L-Biotin-NH-5MP-Br** molecule.

Materials:

- Protein with an accessible cysteine residue (e.g., H3-V35C)

- **L-Biotin-NH-5MP-Br**
- HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)
- Quenching reagent (e.g., DTT or another thiol)

Procedure:

- Dissolve the cysteine-containing protein in the HEPES buffer to a final concentration of 20 μ M.
- Add 2 equivalents of **L-Biotin-NH-5MP-Br** to the protein solution.
- Incubate the reaction mixture at 37°C for 1 hour.
- Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted **L-Biotin-NH-5MP-Br**.
- Analyze the product using UPLC-MS to confirm successful conjugation.

Protein Dual-functionalization

This protocol outlines the stepwise addition of two different molecules to a single cysteine residue.

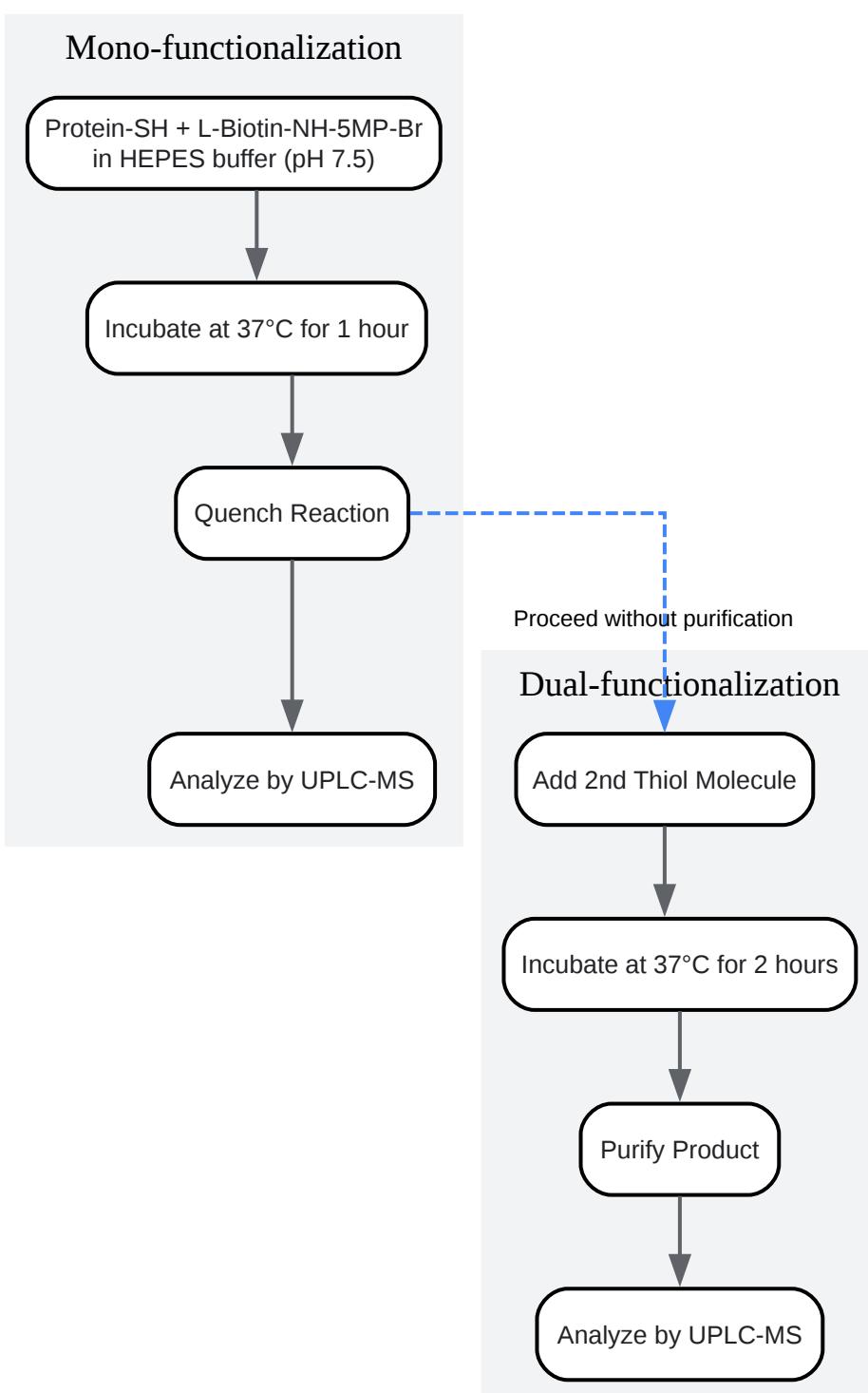
Materials:

- Mono-functionalized protein (prepared as described above)
- Second thiol-containing molecule (e.g., fluorescein-thiol or another biotin-thiol)
- HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)

Procedure:

- To the unpurified reaction mixture from the mono-functionalization step, add 7 equivalents of the second thiol-containing molecule.
- Incubate the mixture for an additional 2 hours at 37°C.

- The doubly labeled product can be obtained in high yields (up to 95%).
- Purify the dual-functionalized protein using appropriate chromatography techniques.
- Confirm the final product by UPLC-MS analysis.



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Caption: Experimental workflow for protein mono- and dual-functionalization.

Applications in Research and Drug Development

The ability to specifically modify cysteine residues with **L-Biotin-NH-5MP-Br** opens up numerous possibilities in basic research and therapeutic development:

- Protein Labeling and Detection: The biotin tag allows for sensitive detection and purification of proteins using streptavidin-based affinity reagents.
- Antibody-Drug Conjugates (ADCs): The dual-functionalization capability can be exploited to attach both a targeting antibody and a therapeutic payload to a single linker, creating novel ADC architectures.
- PROTACs and Molecular Glues: This chemistry can be used to synthesize complex molecules that bring proteins in close proximity to induce degradation or other cellular events.
- Disulfide Bridging: The reagent can be used to re-bridge reduced disulfide bonds in proteins, enhancing their stability.

This technical guide provides a foundational understanding of **L-Biotin-NH-5MP-Br**. For specific applications, further optimization of reaction conditions may be necessary.

Researchers are encouraged to consult the primary literature for more detailed experimental insights.

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References

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- 4. researchgate.net [researchgate.net]
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